molecular formula C7H7NO2 B1292800 2-Cyanocyclopent-1-ene-1-carboxylic acid

2-Cyanocyclopent-1-ene-1-carboxylic acid

Cat. No.: B1292800
M. Wt: 137.14 g/mol
InChI Key: JGUITCOQVYLRNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyanocyclopent-1-ene-1-carboxylic acid is a cyclopentene derivative featuring a carboxylic acid group and a cyano (CN) substituent at the 1- and 2-positions of the ring, respectively. The conjugated double bond in the cyclopentene ring, combined with the electron-withdrawing cyano group, confers unique electronic and steric properties to the compound. This structure enhances its reactivity in organic synthesis, particularly in cycloaddition reactions and as a precursor for pharmaceuticals or agrochemicals.

Properties

IUPAC Name

2-cyanocyclopentene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c8-4-5-2-1-3-6(5)7(9)10/h1-3H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUITCOQVYLRNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C1)C(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Chlorocyclopent-1-ene-1-carboxylic Acid

  • Molecular Formula : C₆H₇ClO₂
  • Average Mass : 146.57 g/mol
  • Key Substituent : Chlorine at the 2-position.
  • Structural Differences: Replaces the cyano group with chlorine.
  • The carboxylic acid’s acidity is likely lower due to reduced electron withdrawal compared to the cyano group.
  • Applications: Primarily used in synthetic intermediates for organochlorine compounds .

1-Cyanocyclopentanecarboxylic Acid

  • Molecular Formula: C₇H₉NO₂
  • Average Mass : 139.15 g/mol
  • Key Substituent: Cyano group at the 1-position on a saturated cyclopentane ring.
  • Structural Differences : Saturated cyclopentane ring vs. unsaturated cyclopentene in the target compound.
  • The cyano group still enhances the acidity of the carboxylic acid.
  • Safety Profile : Classified as acutely toxic (oral, Category 4) and irritating to skin and eyes (H302, H315, H319) .

(1R)-Cyclopent-2-ene-1-carboxylic Acid

  • Molecular Formula : C₆H₈O₂
  • Stereochemistry : Chiral center at the 1-position (R-configuration).
  • Structural Differences: Lacks the cyano group; double bond at the 2-position.
  • Reactivity: The carboxylic acid’s acidity is influenced by the adjacent double bond but is less pronounced than in the cyano-substituted analog. Stereochemistry may affect biological activity or crystallization behavior .

Ethyl 2-Aminocyclopent-1-ene-1-carboxylate

  • Molecular Formula: C₈H₁₁NO₂
  • Key Substituents: Amino group at the 2-position and ethyl ester at the 1-position.
  • Structural Differences: Amino group (electron-donating) vs. cyano (electron-withdrawing); ester group vs. carboxylic acid.
  • Reactivity: The amino group increases electron density on the ring, favoring electrophilic substitutions. The ester group is less acidic than a carboxylic acid, altering hydrolysis kinetics .

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